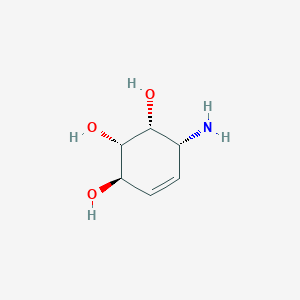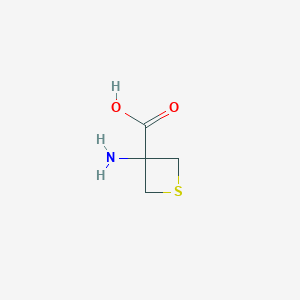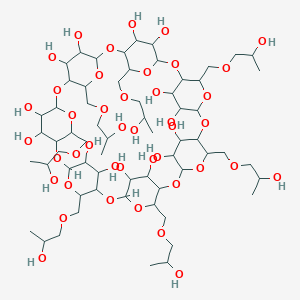
8-Azido-2'-deoxyadenosine
Übersicht
Beschreibung
8-Azido-2’-deoxyadenosine is a potent nucleoside analogue known for its ability to selectively inhibit DNA enhancement . It is extensively used in the research of various diseases, including cancers and viral infections . It is a purine nucleoside analog with broad antitumor activity targeting indolent lymphoid malignancies .
Synthesis Analysis
The synthesis of 8-azido-2’-deoxyadenosine involves the behavior of 8-azido-2’-deoxyadenine and 8-bromo-2’-deoxyadenosine in aqueous solutions of ammonia and primary and secondary amines . Unexpectedly, 8-Azido-2’-deoxyadenosine is converted to 8-amino-2’-deoxyadenosine in excellent yields . This reaction is used for the preparation of 8-aminoadenine derivatives .Molecular Structure Analysis
The molecular formula of 8-Azido-2’-deoxyadenosine is C10H12N8O3 . The average mass is 292.254 Da and the monoisotopic mass is 292.103241 Da .Chemical Reactions Analysis
The photoreactive dATP analog of 8-azido-2’-deoxyadenosine was characterized by thin layer chromatography and UV spectroscopy . Its photoreactivity upon UV irradiation was studied . After incorporation of this dATP analog by nick translation into DNA containing the tet operator sequence, the investigation of the interactions between tet operator DNA and Tet repressor becomes possible .Physical And Chemical Properties Analysis
The molecular weight of 8-Azido-2’-deoxyadenosine is 236.23 . The compound is shipped at room temperature in the continental US .Wissenschaftliche Forschungsanwendungen
Ultraviolet Crosslinking Studies
This compound is synthesized and utilized to investigate DNA-protein interactions through ultraviolet crosslinking. After its incorporation into DNA with specific sequences, it enables detailed study of protein-DNA interactions, which is significant for insights into cellular processes and molecular biology .
Wirkmechanismus
Target of Action
8-Azido-2’-deoxyadenosine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a type of cancer that grows slowly and primarily affects the lymphatic system, which is part of the body’s immune system .
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms . This interaction results in changes in the cellular processes of the targeted malignancies, leading to their death .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA synthesis and apoptosis . By inhibiting DNA synthesis, the compound prevents the replication of cancer cells . By inducing apoptosis, it triggers the death of these cells . The downstream effects of these actions include the reduction of tumor size and the potential for remission .
Result of Action
The result of the action of 8-Azido-2’-deoxyadenosine is the death of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound effectively kills these cancer cells . This leads to a reduction in tumor size and potentially to remission .
Action Environment
The action, efficacy, and stability of 8-Azido-2’-deoxyadenosine can be influenced by various environmental factors. For instance, the compound’s photoreactivity upon UV irradiation has been studied . This suggests that light exposure could potentially affect the compound’s activity Additionally, factors such as pH, temperature, and the presence of other substances could also influence its action.
Safety and Hazards
Zukünftige Richtungen
Azide-modified nucleosides like 8-Azido-2’-deoxyadenosine are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives . They are expected to continue playing a significant role in the study of specific interactions of receptor molecules with their ligands by photoaffinity labeling .
Eigenschaften
IUPAC Name |
(2R,3S,5R)-5-(6-amino-8-azidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O3/c11-8-7-9(14-3-13-8)18(10(15-7)16-17-12)6-1-4(20)5(2-19)21-6/h3-6,19-20H,1-2H2,(H2,11,13,14)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYYTRHMNNPRNR-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azido-2'-deoxyadenosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



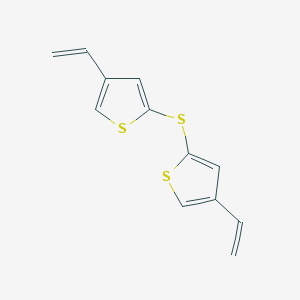

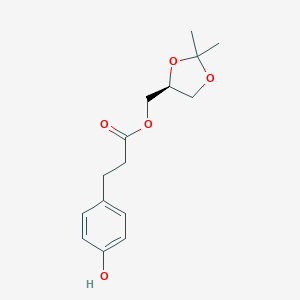
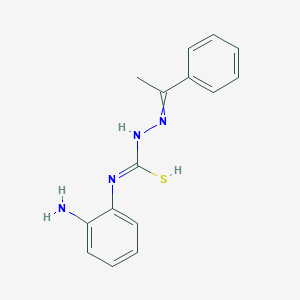

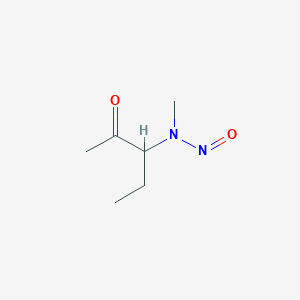
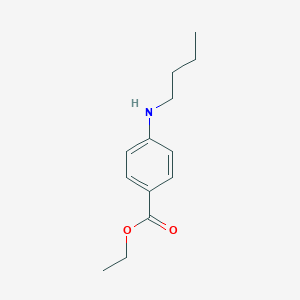
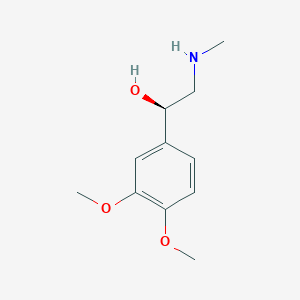
![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)
